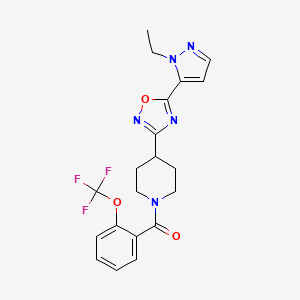
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic chemical with potential applications in various scientific fields. Its unique structure features multiple functional groups, including a pyrazole, oxadiazole, piperidine, and a trifluoromethoxy phenyl moiety, contributing to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of the 1-ethyl-1H-pyrazol-5-yl fragment through cyclization reactions involving appropriate hydrazine and diketone derivatives.
Step 2: Synthesis of the 1,2,4-oxadiazole ring via condensation reactions involving amidoximes and carboxylic acid derivatives.
Step 3: Coupling of the 1-ethyl-1H-pyrazol-5-yl and 1,2,4-oxadiazole fragments using appropriate linking strategies such as N-alkylation.
Step 4: Introduction of the piperidine ring through nucleophilic substitution reactions.
Step 5: Attachment of the trifluoromethoxy phenyl group via Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production typically involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of amines or amides.
Substitution: The trifluoromethoxy phenyl moiety and the piperidine ring can be substituted with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, Grignard reagents, and various nucleophiles.
Major Products
Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction typically yields amines or partially hydrogenated derivatives.
Substitution results in derivatives with modified functional groups on the phenyl or piperidine rings.
科学研究应用
Chemistry
This compound serves as a versatile intermediate in the synthesis of complex molecules due to its multiple reactive sites. It is used in the development of novel catalysts and ligands for various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine
The compound is being explored for its therapeutic potential, particularly as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In industrial applications, the compound is used as a building block for the production of advanced materials, including polymers and pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes, receptors, and ion channels. Its multi-functional structure allows it to participate in various biochemical pathways. For instance, the pyrazole and oxadiazole rings may inhibit certain enzymes by binding to their active sites, while the piperidine ring may interact with receptor proteins to modulate their activity.
相似化合物的比较
Unique Features
Multifunctional Structure: Combines several reactive moieties in one molecule.
Diverse Reactivity: Can undergo a wide range of chemical reactions.
Biological Activity: Potential for multiple therapeutic applications.
Similar Compounds
(4-(5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
(4-(5-(1-Propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
These similar compounds share structural elements with the target compound but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
属性
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c1-2-28-15(7-10-24-28)18-25-17(26-31-18)13-8-11-27(12-9-13)19(29)14-5-3-4-6-16(14)30-20(21,22)23/h3-7,10,13H,2,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKQOREDMGBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
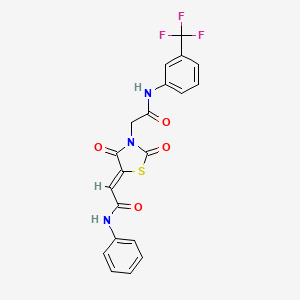
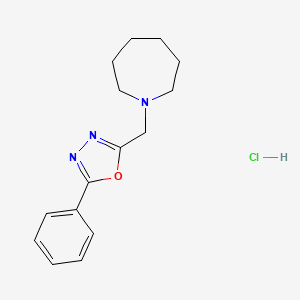
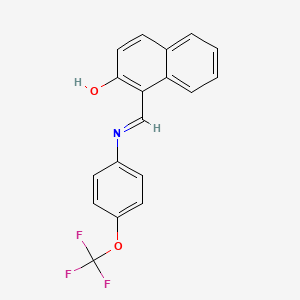
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743315.png)
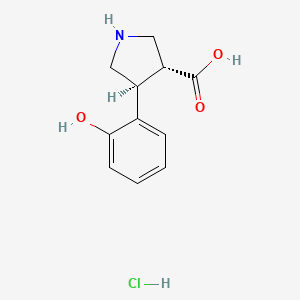
![4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2743319.png)
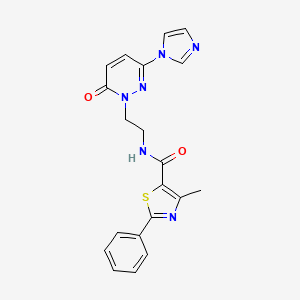
![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)
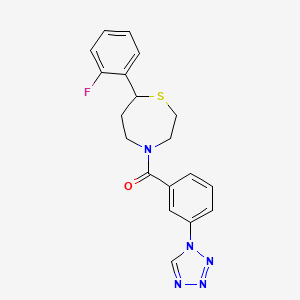
![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)
